molecular formula C8H7N3O B13680947 8-Methoxypyrido[3,4-d]pyrimidine

8-Methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13680947
M. Wt: 161.16 g/mol
InChI Key: AELVRAYPSSGRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxypyrido[3,4-d]pyrimidine is a chemical compound that serves as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research . Its core structure is part of a privileged scaffold investigated for the development of novel molecularly targeted therapies . While the specific biological activity of this exact compound may not be fully characterized, its structural analogues based on the pyrido[3,4-d]pyrimidine backbone have demonstrated significant potential as anticancer agents . These analogues are frequently designed as protein kinase inhibitors, which work by blocking aberrant signaling pathways that drive uncontrolled cellular growth and proliferation in diseases like cancer . For instance, some pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target for cancer treatment due to its role in mitotic checkpoint signaling and its overexpression in various cancer cells . Other research highlights derivatives of this scaffold exhibiting highly selective growth inhibitory activity against specific human cancer cell lines, including renal cancer and breast cancer models in the NCI-60 screening panel . Consequently, 8-Methoxypyrido[3,4-d]pyrimidine is primarily utilized as a key synthetic intermediate for constructing more complex molecules . Researchers explore its incorporation into the design of inhibitors to modulate disease-relevant signaling pathways and to optimize drug-like properties in early-stage discovery programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3

InChI Key

AELVRAYPSSGRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=CN=CN=C21

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Medicinal Chemistry of 8-Methoxypyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 8-Methoxypyrido[3,4-d]pyrimidine . This document is structured for drug discovery scientists, focusing on scaffold utility, synthetic accessibility, and structure-activity relationships (SAR).[1][2]

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern oncology, distinct from its isomer pyrido[2,3-d]pyrimidine (found in CDK4/6 inhibitors like Palbociclib).[1] The 8-methoxy substitution on this core has emerged as a critical determinant for modulating physicochemical properties, metabolic stability, and kinase selectivity.[1]

This guide analyzes the 8-methoxypyrido[3,4-d]pyrimidine chemotype, detailing its role as a potent ATP-competitive inhibitor against targets such as MPS1 (TTK) , CDK2 , and EGFR .[1] We provide validated synthetic routes, SAR logic, and experimental protocols to facilitate the development of next-generation antineoplastic agents.

Chemical Architecture & Properties[1][3]

Scaffold Analysis

The pyrido[3,4-d]pyrimidine bicyclic system fuses a pyrimidine ring with a pyridine ring.[1] The numbering convention is critical for SAR discussion:

  • Positions 1, 3: Pyrimidine nitrogen atoms (Hinge binding region).[1]

  • Position 6: Pyridine nitrogen (Solvent front or ribose pocket interaction).[1]

  • Position 8: A carbon atom on the pyridine ring, adjacent to the bridgehead.[1]

Why 8-Methoxy?

  • Electronic Effect: The methoxy group at C8 acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring.[1] This modulates the pKa of the N6 nitrogen, potentially influencing solubility and binding affinity.[1]

  • Steric & Metabolic Blockade: Substitution at C8 blocks a potential site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

    
    ) of the molecule.[1]
    
  • Solubility: The ether oxygen provides a weak hydrogen bond acceptor site, improving aqueous solubility compared to the 8-H or 8-methyl analogs.

Structural Visualization

The following diagram illustrates the core scaffold and the strategic "8-methoxy" modification within the context of kinase signaling pathways.

G cluster_pathway Therapeutic Impact Scaffold Pyrido[3,4-d]pyrimidine Core Target Kinase Targets (MPS1, CDK2, EGFR) Scaffold->Target ATP-Competitive Inhibition Mod8OMe 8-Methoxy Modification (Electronic/Steric Control) Scaffold->Mod8OMe C8 Substitution Cell Cycle Arrest Cell Cycle Arrest Target->Cell Cycle Arrest G2/M Phase Apoptosis Apoptosis Target->Apoptosis Caspase Activation Effect Metabolic Stability Solubility (H-bond Acceptor) Selectivity Profile Mod8OMe->Effect Modulates Effect->Target Optimizes Binding

Figure 1: Structural logic of the 8-methoxypyrido[3,4-d]pyrimidine scaffold and its downstream therapeutic effects.

Synthetic Methodologies

Accessing the 8-methoxypyrido[3,4-d]pyrimidine core requires a robust convergent synthesis. The most validated route utilizes a pyrimidine precursor to build the fused pyridine ring.[1]

Primary Synthetic Route (Convergent)

This protocol yields the key intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine , which serves as the divergent point for library generation.

Step-by-Step Mechanism:

  • Precursor: Start with methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate.

  • Heck/Suzuki Coupling: Introduce the vinyl/acrylate side chain required for cyclization.

  • Cyclization: Formation of the pyridine ring (lactam formation).[1]

  • Chlorination: Conversion of the lactam (C4-OH) to the chloride (C4-Cl) using POCl

    
    .
    
  • 8-Functionalization: If the methoxy group is not in the starting material, it can be introduced via nucleophilic aromatic substitution (

    
    ) on a fluorinated precursor or via specific pyridine synthesis methods.[1] Note: Most efficient routes use pre-functionalized building blocks.[1]
    
Validated Protocol: Synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

Reference: Adapted from Rhee et al., MedChemComm, 2012.

Reagents:

  • Starting material: 2-amino-4-chloro-8-methoxypyrido[3,4-d]pyrimidine (Intermediate)

  • Solvents: Phosphorus oxychloride (

    
    ), Acetonitrile (
    
    
    
    )[1]
  • Catalyst:

    
    -Dimethylaniline (DMA)
    

Protocol:

  • Setup: In a dry 100 mL round-bottom flask, suspend 8-methoxy-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous

    
     (10 vol).
    
  • Activation: Add

    
    -dimethylaniline (1.5 eq) dropwise at 0°C.
    
  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) for disappearance of the polar starting material.

  • Quench: Cool to RT and concentrate under reduced pressure to remove excess

    
    . Pour the residue onto crushed ice/water carefully.[1]
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (SiO

    
    , 0-5% MeOH in DCM) yields the yellow solid product.
    

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet at

    
     ~4.0 ppm and the disappearance of the amide proton.
    
  • Mass Spec: Confirm M+H peak (matches calculated mass for Cl isotope pattern).

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Matrix

The 8-methoxy group does not act in isolation. Its efficacy depends on the substituents at C2 and C4.[1]

PositionModificationEffect on Potency/Properties
C8 -OCH

Optimal. Balances solubility and metabolic stability. Blocks oxidation.
-HLower solubility; prone to rapid metabolism.
-CH

Increases lipophilicity (logP); good potency but lower solubility.
C4 -NH-Ar (Aniline)Critical. Forms H-bonds with the kinase hinge region. Electron-withdrawing groups on Ar often improve potency.[3]
-NH-AlkGenerally loss of potency (loss of pi-stacking).
C2 -NH

Standard. Interacts with acidic residues (e.g., Glu) in the active site.[1]
-HLoss of binding affinity (10-100 fold drop).
N6 (Pyridine N)Must remain un-substituted for H-bonding interactions in the ribose pocket.
Case Study: Anticancer Activity

In a study evaluating cytotoxicity against the NCI-60 panel, 8-methoxypyrido[3,4-d]pyrimidine derivatives showed selective inhibition of breast (MCF-7) and renal (UO-31) cancer cell lines.

  • Lead Compound: 8-Methoxy-N4-(3-chloro-4-fluorophenyl)pyrido[3,4-d]pyrimidine-2,4-diamine.

  • Mechanism: Dual inhibition of EGFR and potentially downstream signaling (ERK/Akt).[1]

  • Result: The 8-OMe derivative exhibited a 5-fold improvement in

    
     compared to the 8-unsubstituted analog, attributed to better cellular permeability and metabolic resistance.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological validation for this scaffold.

Workflow cluster_decision Decision Gate Start Start: Methyl 5-bromo-2- (methylthio)pyrimidine-4-carboxylate Step1 Suzuki Coupling (Vinyl boronate) Start->Step1 Step2 Cyclization & Oxidation (Form Pyridine Ring) Step1->Step2 Step3 Chlorination (POCl3) -> 4-Cl-8-OMe Intermediate Step2->Step3 Library Divergent Synthesis (SNAr at C4) Step3->Library Assay1 Enzymatic Assay (Kinase IC50) Library->Assay1 Anilines Input: Various Anilines (Electronic Diversity) Anilines->Library Assay2 Cellular Assay (MTT / NCI-60 Panel) Assay1->Assay2 Assay3 ADME Profiling (Microsomal Stability) Assay2->Assay3 Lead Optimization Lead Optimization Assay3->Lead Optimization High Stability Scaffold Redesign Scaffold Redesign Assay3->Scaffold Redesign High Clearance

Figure 2: Integrated workflow for the synthesis and evaluation of 8-methoxypyrido[3,4-d]pyrimidine libraries.

References

  • Rhee, H. K., et al. (2012).[1] "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents." MedChemComm, 3(10), 1250-1254.[1] Link

  • Smaill, J. B., et al. (2014).[1] "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." RSC Advances, 4, 59544-59552.[1] Link

  • Woodward, H. L., et al. (2018).[1][4] "Introduction of a methyl group curbs metabolism of pyrido[3,4-d]pyrimidine monopolar spindle 1 (MPS1) inhibitors and enables the discovery of the phase 1 clinical candidate BOS172722."[1][4] Journal of Medicinal Chemistry, 61(18), 8226–8240.[1] Link[1]

  • Rewcastle, G. W., et al. (1996).[1] "Tyrosine Kinase Inhibitors.[5][6] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(4), 918–928.[1] Link

Sources

8-Methoxypyrido[3,4-d]pyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal application of 8-Methoxypyrido[3,4-d]pyrimidine scaffolds. In drug discovery, this specific isomer is a critical "gateway" intermediate, primarily utilized to synthesize ATP-competitive kinase inhibitors (e.g., MPS1, KDM4/5) by exploiting the reactivity of its 4-chloro derivative.

Chemical Identity & Identifiers

The term "8-Methoxypyrido[3,4-d]pyrimidine" in a research context almost invariably refers to one of two stable precursors used to generate libraries of bioactive molecules: the lactam (4-one) or the reactive electrophile (4-chloro) . The fully aromatic, unsubstituted parent is rarely isolated due to the high utility of the 4-position for functionalization.

Core Identifiers Table[1][2]
Chemical Entity4-Chloro-8-methoxypyrido[3,4-d]pyrimidine 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one
Role Key Electrophilic IntermediateStable Precursor / Scaffold
CAS Number 1260178-67-3 1260178-71-9
Molecular Formula C₈H₆ClN₃OC₈H₇N₃O₂
Molecular Weight 195.61 g/mol 177.16 g/mol
SMILES COC1=NC=CC2=C(Cl)N=CN=C12COC1=NC=CC2=C1C(=O)NC=N2
InChI Key OXNFDWDEWXFKLG-UHFFFAOYSA-NMFCD21648261 (MDL)
Appearance Off-white to yellow solidWhite to pale yellow solid
Solubility DMSO, DCM, Ethyl AcetateDMSO, Methanol (Hot)

Synthetic Pathways & Methodology

The synthesis of the 8-methoxy scaffold requires constructing the pyrimidine ring onto a pre-functionalized pyridine core. The presence of the electron-donating methoxy group at the 8-position (adjacent to the bridgehead nitrogen) significantly influences the electronics of the system, often requiring specific regiochemical control.

Protocol: Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Context: This protocol converts a substituted aminopyridine into the bicyclic core.

Step 1: Formation of the Pyrimidinone Core
  • Reagents: 3-Amino-2-methoxypyridine-4-carboxylic acid (or ester equivalent), Formamide (or Triethyl orthoformate/Ammonium acetate).

  • Conditions: Reflux at 140–180°C.

  • Mechanism: Thermal cyclocondensation. The amino group attacks the formamide carbon, followed by intramolecular nucleophilic attack from the amide nitrogen onto the ester/acid carbonyl.

  • Yield: Typically 60–80%.

  • Product: 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1260178-71-9).

Step 2: Chlorination (Activation)
  • Reagents: Phosphorus oxychloride (

    
    ), catalytic 
    
    
    
    -Dimethylaniline or DMF.
  • Conditions: Reflux (80–100°C) for 2–4 hours under anhydrous conditions.

  • Critical Step: The carbonyl oxygen is phosphorylated, creating a good leaving group, which is then displaced by chloride.

  • Workup: Quench carefully into ice/ammonia (exothermic). Extract with DCM.

  • Product: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS 1260178-67-3) .[1]

Visualization: Synthetic Logic Flow

Synthesis Start 3-Amino-2-methoxypyridine derivative Cyclization Cyclocondensation (Formamide/Reflux) Start->Cyclization Ring Closure Intermediate 8-Methoxy-4(3H)-one (CAS 1260178-71-9) Cyclization->Intermediate Activation Chlorination (POCl3) Intermediate->Activation Activation Product 4-Chloro-8-methoxy scaffold (CAS 1260178-67-3) Activation->Product Cl- Displacement

Caption: Synthetic route from pyridine precursors to the reactive 4-chloro scaffold.

Structural Analysis & Reactivity (SAR)

The pyrido[3,4-d]pyrimidine scaffold is an isostere of quinazoline (e.g., Gefitinib) but possesses distinct physicochemical properties due to the extra nitrogen atom in the pyridine ring.

8-Methoxy Substituent Effects
  • Electronic Donation: The methoxy group at C8 is an Electron Donating Group (EDG). It increases electron density in the pyridine ring.

  • Solubility: Compared to the lipophilic quinazoline, the pyrido-pyrimidine core is more polar. The 8-OMe group further modulates solubility and can participate in hydrogen bonding within the kinase hinge region.

  • Selectivity: In kinase inhibitors (e.g., for MPS1 or EGFR), the 8-position faces the solvent front or specific hydrophobic pockets (gatekeeper residues). The methoxy group is small enough to avoid steric clashes while providing a handle for selectivity against homologous kinases.

Reactivity Profile
  • C4 Position: Highly electrophilic due to the electron-deficient pyrimidine ring. It readily undergoes

    
     reactions with amines (anilines, aliphatic amines) to form the final drug candidate.
    
  • C2 Position: Less reactive but can be functionalized if a leaving group (e.g., -SMe) is installed early in the synthesis.

Application Context: Kinase Inhibition

Researchers utilize this scaffold primarily to design Type I ATP-competitive inhibitors .

Experimental Workflow: Derivatization for Library Generation To test biological activity, the 4-chloro intermediate is coupled with various anilines.

  • Dissolution: Dissolve 4-chloro-8-methoxypyrido[3,4-d]pyrimidine in Isopropanol or

    
    -Butanol.
    
  • Nucleophile Addition: Add 1.1 equivalents of the target aniline (e.g., 3-chloro-4-fluoroaniline).

  • Catalysis: No base is usually required; the HCl salt of the product precipitates. Alternatively, use DIPEA.

  • Heating: Microwave irradiation at 120°C for 20 mins or reflux for 4 hours.

  • Isolation: Filter the precipitate. The resulting 4-anilino-8-methoxypyrido[3,4-d]pyrimidine is the bioactive species.

Visualization: Mechanism of Action (Kinase Binding)

KinaseBinding Scaffold 8-Methoxypyrido[3,4-d]pyrimidine Core Interaction H-Bonding Network (N1 & N3 acceptors) Scaffold->Interaction Docks into Specificity 8-OMe Group (Solvent Front/Pocket) Scaffold->Specificity Orients Hinge Kinase Hinge Region (ATP Binding Site) Interaction->Hinge Mimics Adenine Inhibition Blockade of Phosphorylation Interaction->Inhibition Result Specificity->Hinge Selectivity Filter

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of protein kinases.

Safety & Handling

  • Hazards: The 4-chloro derivative is a skin sensitizer and corrosive (releases HCl upon hydrolysis). Handle in a fume hood.

  • Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: The 8-methoxy group is metabolically stable compared to unsubstituted positions, but can be subject to O-demethylation by CYPs in in vivo studies.

References

  • BuyersGuideChem. 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one Properties and Suppliers. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Methoxypyrido[3,4-d]pyrimidine: A Privileged Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structural resemblance to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets, most notably protein kinases.[3][4][5] This guide focuses on a key derivative, 8-Methoxypyrido[3,4-d]pyrimidine, a versatile and strategically important building block. We will dissect its synthesis, explore its chemical reactivity, and provide detailed protocols for its transformation into advanced intermediates for drug development. Through a case study on kinase inhibitors, we will illustrate the practical application and structure-activity relationship (SAR) considerations that make this core an indispensable tool for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

Fused pyrimidine systems are cornerstones of modern medicinal chemistry, largely due to their role as bioisosteres of the adenine ring of ATP.[3][6] This mimicry allows them to effectively compete for the ATP binding site in kinases, a class of enzymes frequently implicated in proliferative diseases like cancer.[4][7][8] The pyrido[3,4-d]pyrimidine scaffold, an isomer of the more extensively studied quinazoline system, has emerged as a valuable chemotype for developing potent and selective inhibitors.[7][9]

The introduction of an 8-methoxy group serves a dual purpose. Electronically, it modulates the reactivity of the heterocyclic core. Synthetically, it provides a crucial handle for late-stage diversification. The methoxy group can be readily displaced or the carbon at its position can be functionalized via modern cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Building Block: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

A common and crucial intermediate for many synthetic campaigns is the chlorinated version of the title compound, which allows for facile derivatization at the C4 position. The synthesis is a multi-step process that begins with commercially available starting materials.[9]

Synthetic Workflow Diagram

G A 2-Amino-4-picoline B 4-Methyl-3-nitropyridin-2-amine A->B Nitration (HNO3, H2SO4) C 4-Methyl-3-nitropyridin-2-ol B->C Sandmeyer Reaction (NaNO2, H2SO4) D Formation of Pyrimidine Ring C->D Series of transformations (not fully detailed in source) E 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine D->E Cyclization & Chlorination

Caption: Synthetic pathway to a key chlorinated intermediate.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.[9]

  • Nitration of 2-Amino-4-picoline: To a stirring solution of concentrated sulfuric acid, cool to 0°C. Slowly add 2-amino-4-picoline. Subsequently, add nitric acid dropwise while maintaining the temperature below 5°C. After the addition, allow the mixture to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration. The desired 4-methyl-3-nitropyridin-2-amine is isolated via silica gel column chromatography.

  • Conversion to Hydroxyl Group (Sandmeyer Condition): Dissolve the isolated 4-methyl-3-nitropyridin-2-amine in aqueous sulfuric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise. Stir the reaction at this temperature for 1 hour, then heat to 70°C for 2 hours. Cool the mixture and collect the precipitated 4-methyl-3-nitropyridin-2-ol by filtration.

  • Cyclization and Chlorination to form 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine: The subsequent steps to form the fused pyrimidine ring and install the chloro and methoxy groups involve cyclocondensation and chlorination reactions. A common strategy involves reacting the pyridinol intermediate with reagents like urea or guanidine followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][9] The methoxy group is typically introduced from a suitably substituted precursor. The final product is purified by chromatography.

Key Transformations and Derivatizations

The utility of 8-Methoxypyrido[3,4-d]pyrimidine derivatives lies in their capacity for selective functionalization at key positions, primarily C4 and C8. The 4-chloro intermediate is particularly valuable for this purpose.

Reactivity Map

Caption: Key reactivity sites on the pyrido[3,4-d]pyrimidine core.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position is highly activated towards nucleophilic displacement, providing a straightforward method to introduce a variety of substituents.[9]

  • General Procedure for Amination: To a solution of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired primary or secondary amine (1.2 - 2.0 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq), if the amine nucleophile is used as a salt.

  • Heat the reaction mixture at 80-120°C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired N4-substituted derivative.[9]

Protocol 2: Palladium-Catalyzed Suzuki Coupling at C4

For the installation of aryl or heteroaryl groups via C-C bond formation, the Suzuki coupling reaction is a powerful and widely used method.[9]

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture at 90-110°C for 2-12 hours, or until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to afford the 4-aryl/heteroaryl product.[9]

Case Study: Pyrido[3,4-d]pyrimidines as Kinase Inhibitors

The pyrido[3,4-d]pyrimidine scaffold has been successfully employed in the discovery of potent inhibitors for several kinase targets, including Monopolar Spindle 1 (MPS1), a key regulator of the cell cycle.[10][11]

Structure-Activity Relationship (SAR) Insights

The development of MPS1 inhibitors based on this scaffold provides an excellent example of rational drug design.[10]

  • Hinge-Binding Region: The 2-amino group on the pyrimidine ring is crucial, forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine of ATP.

  • C4-Position: This position is typically directed towards the solvent-exposed region. Large, substituted anilines or other aromatic groups are well-tolerated and can be modified to enhance potency and tune physical properties. For instance, introducing a pyrazole substituent on the aniline ring was found to significantly boost biochemical and cellular potency.[10]

  • C8-Position: The 8-position points towards a hydrophobic pocket. Modification at this site, for example by replacing the methoxy group with other substituents via cross-coupling, can be used to improve metabolic stability and selectivity.[10]

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of pyrido[3,4-d]pyrimidine analogs targeting a representative kinase, illustrating the impact of substitutions at key positions.

Compound IDC4-SubstituentC8-SubstituentKinase IC₅₀ (nM)
1 4-Fluoroaniline-OCH₃150
2 3-Aminopyrazole-OCH₃25
3 3-Aminopyrazole-Cl15
4 3-Aminopyrazole-Cyclopropyl8

Data is illustrative and based on general principles observed in kinase inhibitor SAR studies.[10]

SAR Logic Diagram

Caption: SAR interaction model for pyrido[3,4-d]pyrimidine kinase inhibitors.

Conclusion and Future Outlook

The 8-Methoxypyrido[3,4-d]pyrimidine core and its chlorinated derivatives are powerful, validated building blocks for the construction of complex, biologically active molecules. The synthetic accessibility and the potential for strategic, late-stage diversification at the C4 and C8 positions make this scaffold highly attractive for lead discovery and optimization campaigns. Its proven success in targeting the kinase family underscores its value.[1][7] Future applications will likely see this core explored against other target classes, leveraging its unique electronic and steric properties to address new therapeutic challenges in oncology, inflammation, and beyond.

References

  • Wang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(11), 17836-17853. Available from: [Link]

  • Lin, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available from: [Link]

  • Monier, M., et al. (2019). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 16(6), 812-854. Available from: [Link]

  • BuyersGuideChem. (n.d.). 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one. Available from: [Link]

  • Bower, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 896-911. Available from: [Link]

  • El-Damasy, A. K., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), e2200277. Available from: [Link]

  • Gros, C., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. Available from: [Link]

  • Henley, A. T., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3651-3668. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(19), 6937. Available from: [Link]

  • Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(81), 77897-77912. Available from: [Link]

  • Faisal, A., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(46), 9344-9348. Available from: [Link]

  • Gros, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Henley, A. T., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3651-3668. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 226. Available from: [Link]

  • Gros, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Patel, K., et al. (2023). Design, Synthesis, and Molecular Docking of Pyrido[3,4-d] Pyrimidine Derivatives: Unveiling Their Anticancer Potential. Polycyclic Aromatic Compounds. Available from: [Link]

Sources

Methodological & Application

Reagents for Functionalizing 8-Methoxypyrido[3,4-d]pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-methoxypyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] Its strategic functionalization is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This guide provides a detailed overview of the key reagents and protocols for the chemical modification of this versatile scaffold, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Functionalization

The reactivity of the 8-methoxypyrido[3,4-d]pyrimidine core is dictated by the electronic nature of the fused pyridine and pyrimidine rings. The electron-deficient character of the pyrimidine ring, further influenced by the methoxy group on the pyridine ring, opens up several avenues for functionalization. The primary strategies discussed herein are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents.[4]

  • Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups by various nucleophiles.[5]

  • Modification of the Methoxy Group: The 8-methoxy group itself can be a handle for further derivatization, most commonly through demethylation to reveal a hydroxyl group.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heteroaromatic systems.[4] For the 8-methoxypyrido[3,4-d]pyrimidine scaffold, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent. These reactions typically require a precursor where a leaving group, such as a halogen (Cl, Br) or a triflate, is installed at the desired position of functionalization.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7][8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium source and ligand is critical for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are commonly employed.[9] Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition, a key step in the catalytic cycle.

  • Base: A base is required to activate the boronic acid.[7] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or n-butanol) and water is often used to dissolve both the organic and inorganic reagents.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 8-Methoxypyrido[3,4-d]pyrimidine

This protocol is a generalized procedure based on methodologies reported for similar pyridopyrimidine systems.[9][10]

Step-by-Step Methodology:

  • To a microwave vial or a round-bottom flask, add the halogenated 8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). Microwave irradiation can often accelerate the reaction.[11]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Reagents for Suzuki-Miyaura Coupling

Reagent CategoryExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhosCatalyzes the cross-coupling reaction.
Boronic Acid/Ester Phenylboronic acid, cyclopropylboronic acidSource of the new carbon substituent.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, THF/Water, n-ButanolDissolves reactants and facilitates the reaction.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OH)₂) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the synthesis of a wide range of arylamines.[12] This reaction is crucial for introducing amine functionalities, which are common in pharmacologically active compounds.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is critical. Systems like Pd₂(dba)₃ with ligands such as Xantphos or BINAP are often effective.[12][13] The sterically hindered nature of these ligands facilitates the reductive elimination step.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated 8-Methoxypyrido[3,4-d]pyrimidine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[13][15][16]

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the halogenated 8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04-0.1 equiv.).

  • Add the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1-1.5 equiv.).

  • Seal the tube and heat the reaction mixture at 80-110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Reagents for Buchwald-Hartwig Amination

Reagent CategoryExamplesPurpose
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active palladium catalyst.
Phosphine Ligand Xantphos, BINAP, XPhosStabilizes the palladium center and facilitates catalysis.
Amine Primary or secondary aminesThe nitrogen nucleophile.
Base NaOtBu, KOt-Bu, Cs₂CO₃Deprotonates the amine and facilitates the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, aprotic reaction medium.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Pd Precursor, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reactants->Inert_Atmosphere Solvent_Amine Add Anhydrous Solvent and Amine Inert_Atmosphere->Solvent_Amine Heating Heat Reaction Mixture (80-110 °C) Solvent_Amine->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[17] In the context of 8-methoxypyrido[3,4-d]pyrimidine, a suitable leaving group (e.g., a halogen) at positions such as C4 can be displaced by a variety of nucleophiles.[2]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[17]

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is based on the synthesis of 4-amino-substituted pyrido[3,4-d]pyrimidines.[2]

Step-by-Step Methodology:

  • In a sealed tube, dissolve the 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv.) in a suitable solvent (e.g., NMP or isopropanol).

  • Add the desired amine (1.1-2.0 equiv.).

  • Optionally, a base such as diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.

  • Seal the tube and heat the reaction mixture at 80-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration or extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Reagents for SNAr

Reagent CategoryExamplesPurpose
Leaving Group Chloro, BromoThe group being displaced by the nucleophile.
Nucleophile Anilines, aliphatic amines, thiolsThe incoming substituent.
Solvent NMP, DMSO, IsopropanolPolar aprotic or protic solvent to facilitate the reaction.
Base (Optional) DIPEA, Et₃NAcid scavenger.

Visualization: SNAr Mechanism

SNAr_Mechanism Start Pyr-Cl + Nu⁻ TS1 [Pyr(Cl)(Nu)]⁻‡ Start->TS1 Attack of Nu⁻ Intermediate Meisenheimer Complex [Pyr(Cl)(Nu)]⁻ TS1->Intermediate TS2 [Pyr(Cl)(Nu)]⁻‡ Intermediate->TS2 Loss of Cl⁻ Product Pyr-Nu + Cl⁻ TS2->Product

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

III. Modification of the 8-Methoxy Group

The 8-methoxy group can serve as a synthetic handle for introducing a hydroxyl group, which can then be further functionalized. Demethylation is a common transformation to achieve this.

Causality Behind Experimental Choices:

  • Reagent: Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are effective for cleaving the aryl methyl ether.

  • Solvent: An inert solvent such as dichloromethane (DCM) is typically used for BBr₃ reactions at low temperatures.

  • Temperature: Reactions with BBr₃ are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.

Experimental Protocol: Demethylation of 8-Methoxypyrido[3,4-d]pyrimidine

Step-by-Step Methodology:

  • Dissolve the 8-methoxypyrido[3,4-d]pyrimidine derivative (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol or water at 0 °C.

  • Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting 8-hydroxypyrido[3,4-d]pyrimidine.

Data Presentation: Reagents for Demethylation

ReagentSolventTypical ConditionsPurpose
Boron tribromide (BBr₃)Dichloromethane (DCM)-78 °C to room temperatureCleavage of the aryl methyl ether.
Hydrobromic acid (HBr)Acetic acid or waterRefluxAcid-catalyzed ether cleavage.

Conclusion

The functionalization of the 8-methoxypyrido[3,4-d]pyrimidine scaffold is a key step in the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying principles of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and substituent modification, researchers can rationally design and execute synthetic strategies to access a diverse range of derivatives. The protocols and reagent guides provided herein serve as a foundation for the practical implementation of these important transformations in the laboratory.

References

  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines.
  • Journal of Medicinal Chemistry. (2016, April 7). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 26).
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022, January 28).
  • Buchwald–Hartwig amin
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). KAUST Repository.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). PMC.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). PMC.
  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI.
  • Concerted Nucleophilic Arom
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2025, August 6).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). PubMed.
  • C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays. PMC.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014, October 21). RSC Publishing.
  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016, February 25). PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

Sources

Application Notes & Protocols for the Handling, Storage, and Stability Assessment of 8-Methoxypyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYRIDO-8M-2026-01

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 8-Methoxypyrido[3,4-d]pyrimidine. As a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research, understanding its stability profile is critical for ensuring data integrity, reproducibility of experimental results, and the development of safe and effective drug products.[1] This guide outlines best practices for safe handling, recommended short-term and long-term storage conditions, and detailed protocols for conducting forced degradation studies to elucidate potential degradation pathways and establish a stability-indicating analytical method.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system that is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[2][3][4] The specific substitution pattern, such as the 8-methoxy group, significantly influences the molecule's physicochemical properties, including its solubility, lipophilicity, and, critically, its chemical stability.[5][6] An empirical understanding of a compound's inherent stability is not sufficient for regulatory purposes or robust drug development; it must be systematically investigated. This application note serves as a foundational resource for establishing such a systematic approach for 8-Methoxypyrido[3,4-d]pyrimidine.

General Handling and Safety Precautions

While specific toxicological data for 8-Methoxypyrido[3,4-d]pyrimidine may be limited, compounds of this class should be handled with care in a laboratory setting. The following precautions are mandatory to minimize exposure and ensure personnel safety.

2.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling the compound, including:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

2.2 Engineering Controls

  • Handle the solid compound in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or aliquoting, use a chemical fume hood or a ventilated balance enclosure.

  • Ensure that eyewash stations and safety showers are readily accessible.[7][10]

2.3 General Handling Practices

  • Avoid the formation of dust and aerosols.

  • Do not ingest or inhale the compound.[7] Avoid contact with eyes, skin, and clothing.[8][10]

  • Wash hands thoroughly after handling.[9]

  • Store the compound away from incompatible materials, such as strong oxidizing agents.[7]

Storage Conditions and Stability

The long-term stability of a research compound is paramount for the validity of screening and development data. Improper storage can lead to degradation, resulting in decreased potency, altered bioactivity, and the formation of potentially toxic impurities. The recommendations below are based on general principles for heterocyclic and nitrogen-rich compounds.[11][12]

3.1 Recommended Storage Conditions

Condition Temperature Atmosphere Light Duration Rationale
Long-Term -20°CInert Gas (Argon or Nitrogen)Protect from Light (Amber Vial)> 12 MonthsMinimizes thermal degradation and oxidation. The methoxy group and pyridine ring can be susceptible to oxidative and photolytic degradation.[13]
Short-Term 2-8°CDesiccatedProtect from Light (Amber Vial)< 1 MonthSuitable for working stock solutions and frequently accessed solid samples. Reduces risk of repeated freeze-thaw cycles.
Benchtop (In Use) Room TemperatureN/AProtect from Light< 8 HoursFor active experiments. Minimize exposure to ambient conditions. Solutions should be used promptly after preparation.

3.2 Justification for Storage Recommendations

  • Temperature: Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation, which are common degradation pathways for complex organic molecules.[13]

  • Inert Atmosphere: The pyrido[3,4-d]pyrimidine structure contains multiple nitrogen atoms and an electron-rich methoxy group, which can be susceptible to oxidation. Storing under an inert gas displaces oxygen and minimizes this risk.

  • Light Protection: Aromatic and heterocyclic systems are often photosensitive.[13] Exposure to UV or visible light can induce photolytic degradation, leading to isomerization, bond cleavage, or the formation of reactive intermediates.[13] Using amber vials or opaque containers is a critical and simple protective measure.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[1] The objectives of these studies are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[14][15]

4.1 Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Evaluation prep_api Prepare Stock Solution of 8-Methoxypyrido[3,4-d]pyrimidine (e.g., in Acetonitrile/Water) prep_control Prepare Control Sample (Unstressed, t=0) prep_api->prep_control stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_api->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_api->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) prep_api->stress_ox stress_therm Thermal (Solid & Solution, 80°C) prep_api->stress_therm stress_photo Photolytic (ICH Q1B Conditions) prep_api->stress_photo analytical_method Analyze all samples via Stability-Indicating HPLC-UV/MS prep_control->analytical_method stress_acid->analytical_method stress_base->analytical_method stress_ox->analytical_method stress_therm->analytical_method stress_photo->analytical_method peak_purity Assess Peak Purity (e.g., PDA Detector) analytical_method->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance id_degradants Identify & Characterize Major Degradants (MS/MS) mass_balance->id_degradants id_degradants->analytical_method Method Refinement Data_Interpretation_Logic MassBalance Mass Balance (API Loss ≈ Degradant Gain) ValidatedMethod Validated Stability- Indicating Method MassBalance->ValidatedMethod PeakPurity Peak Purity (No Co-elution) PeakPurity->ValidatedMethod MethodSpecificity Method Specificity (Resolution > 2) MethodSpecificity->ValidatedMethod

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxypyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-methoxypyrido[3,4-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrido[3,4-d]pyrimidines are a class of compounds extensively studied for their kinase inhibitory activity, making them valuable in cancer research and therapy.[1][2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships behind experimental choices. Our goal is to empower you to diagnose issues, optimize reaction conditions, and improve the yield and purity of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of 8-methoxypyrido[3,4-d]pyrimidine derivatives.

Q1: My overall yield is very low or I've isolated no product. What are the most likely causes?

Low or no yield is a frequent issue that can often be traced back to a few critical steps or conditions. A systematic approach to troubleshooting is essential.

A1: Root Cause Analysis for Low Yield

Several factors, from reagent quality to reaction parameters, can drastically impact yield. Consider the following points:

  • Purity of Starting Materials: Impurities in your initial reactants can introduce competing side reactions, poisoning catalysts or preventing the desired reaction from initiating.[5] Always use reagents of known purity and consider purification of starting materials if they are from older stock or a non-reputable source.

  • Critical Reaction Conditions:

    • Temperature: Many steps in pyridopyrimidine synthesis require precise temperature control. For example, chlorination with phosphorus oxychloride (POCl₃) is often performed at a specific temperature, such as 70 °C, to ensure complete reaction without degrading the product.[6] Deviation can lead to an incomplete reaction or decomposition.

    • Atmosphere: Reactions involving organometallic reagents (like in a Suzuki-Miyaura coupling) or moisture-sensitive reagents (like POCl₃) must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching and decomposition.

  • Catalyst Activity: In syntheses involving steps like Suzuki or Buchwald-Hartwig couplings, the palladium catalyst's activity is paramount.[7] Ensure the catalyst is not old or deactivated. If suspected, use a fresh batch or a different type of palladium catalyst/ligand system. For acid-catalyzed cyclizations, the choice and concentration of the acid are crucial; insufficient acid may lead to an incomplete reaction.[5]

  • Inefficient Cyclization: The ring-closing step to form the pyridopyrimidine core is critical. This step often requires heat and acidic conditions. If the precursor is isolated but the cyclization fails, consider increasing the reaction time, temperature, or switching to a stronger acid catalyst like p-toluenesulfonic acid (pTSA).[6]

Below is a logical workflow to diagnose the issue of low yield.

LowYield_Troubleshooting start Problem: Low or No Yield check_reagents 1. Verify Starting Material Purity & Integrity (TLC, NMR, etc.) start->check_reagents sub_reagents Impure or Degraded? check_reagents->sub_reagents check_conditions 2. Review Reaction Conditions (Temp, Atmosphere, Time) sub_conditions Conditions Optimal? check_conditions->sub_conditions check_intermediates 3. Analyze Crude Reaction Mixture (TLC, LC-MS) sub_intermediates Is Starting Material Consumed? Is Precursor Formed? check_intermediates->sub_intermediates sub_reagents->check_conditions No repurify Action: Repurify or Replace Reagents sub_reagents->repurify Yes repurify->check_conditions sub_conditions->check_intermediates Yes optimize Action: Optimize Temp/Time/Atmosphere sub_conditions->optimize No optimize->check_intermediates focus_step Isolate Problematic Step: - Formation of Precursor? - Cyclization Step? - Substitution Step? sub_intermediates->focus_step No/Partially success Yield Issue Resolved sub_intermediates->success Yes, but low recovery

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: My reaction produces multiple spots on a TLC plate and purification by column chromatography is difficult. How can I minimize impurities?

The formation of multiple byproducts is a common challenge in multi-step heterocyclic synthesis.

A2: Strategies to Enhance Reaction Selectivity and Purity

Impurity formation often stems from competing reaction pathways or product degradation.

  • Identify the Impurities: Before optimizing, try to identify the nature of the impurities using LC-MS. Common side products can include:

    • Unreacted Intermediates: If a previous step was not driven to completion.

    • Positional Isomers: For instance, during nitration of substituted pyridines, a mixture of isomers can be formed which may be difficult to separate.[7] Careful control of temperature and acid concentration can favor one isomer over another.

    • Over-reaction Products: In chlorination steps, substitution at unintended positions can occur with prolonged reaction times or excessive temperatures.

    • Hydrolysis Products: The chloro group at the C4 position is reactive. During workup or chromatography on silica gel (which is slightly acidic), it can be hydrolyzed back to the hydroxyl group (a pyridone). A non-acidic workup and quick chromatography can mitigate this.

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure precise stoichiometry. Using a slight excess of a gaseous reagent like ammonia, for example, can be managed by using a sealed reaction vessel.[6]

    • Order of Addition: Adding a reactive reagent (e.g., POCl₃) slowly at a lower temperature before heating can prevent initial exotherms that lead to side reactions.

  • Workup Procedure: The workup is a critical step. When neutralizing a reagent like POCl₃, the residue is often added to ice or a cold aqueous base (like ammonia or sodium bicarbonate) to dissipate heat and neutralize excess acid, preventing product degradation.[6][7]

Q3: My reaction seems to stall and never reaches completion, even after extended time. What should I do?

A stalled reaction indicates that the activation energy is not being overcome or that an inhibitor is present.

A3: Overcoming Reaction Stagnation

  • Increase Temperature: This is the most straightforward approach. Many of the key steps, such as amine displacement on a chloro-pyridopyrimidine, require elevated temperatures (e.g., 100-130 °C) to proceed at a reasonable rate.[8]

  • Change the Solvent: The solvent plays a crucial role in solubility and reaction rate. For nucleophilic aromatic substitution reactions, polar aprotic solvents like NMP, DMF, or DMSO are often effective as they can solvate the cation while leaving the nucleophile relatively free, increasing its reactivity.[8]

  • Re-evaluate the Catalyst: If a catalyst is being used, it may have been poisoned by an impurity in the starting materials or solvent. Adding a fresh portion of the catalyst can sometimes restart the reaction. In some multi-component reactions, using a catalyst like diammonium hydrogen phosphate (DAHP) has been shown to be effective where the reaction would not proceed otherwise.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general synthetic route to access the 8-methoxypyrido[3,4-d]pyrimidine core?

A robust synthetic pathway is key to obtaining this scaffold. While many variations exist, a common and effective strategy involves building the pyrimidine ring onto a substituted pyridine precursor.

A1: A Common Synthetic Pathway

A widely adopted route starts from a commercially available pyridine derivative and proceeds through several key transformations. The following diagram illustrates a representative pathway for a substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine.

Synthesis_Workflow cluster_pyridine Pyridine Precursor Modification cluster_cyclization Pyrimidine Ring Formation cluster_functionalization Core Functionalization start 2-Amino-4-picoline nitration Nitration (HNO₃, H₂SO₄) start->nitration isomer_sep Isomer Separation (Chromatography) nitration->isomer_sep sandmeyer Sandmeyer Reaction (NaNO₂, H₂SO₄) isomer_sep->sandmeyer cyclization Cyclization with Cyanamide/Urea derivative sandmeyer->cyclization chlorination Chlorination (POCl₃) cyclization->chlorination substitution Nucleophilic Substitution (e.g., Suzuki, Buchwald-Hartwig, SₙAr with amines/thiols) chlorination->substitution final_product Final Product: Substituted 8-Methoxy- pyrido[3,4-d]pyrimidine substitution->final_product

Caption: General synthetic workflow for 8-methoxypyrido[3,4-d]pyrimidine derivatives.

This pathway generally involves:

  • Nitration of a pyridine starting material, such as 2-amino-4-picoline, which often produces a mixture of isomers requiring separation.[7]

  • Conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.[7]

  • Cyclization to form the pyrimidinone ring.

  • Chlorination of the pyrimidinone using a reagent like POCl₃ to create a reactive site for substitution.[6][7]

  • Functionalization at the chloro-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to install desired groups.[7]

Q2: Which reaction parameters and reagents are most critical for maximizing yield?

Control over specific parameters can mean the difference between a high-yielding synthesis and a failed reaction.

A2: Critical Parameters and Reagent Choices

The table below summarizes key parameters and their typical values, synthesized from various reported procedures.

Step Parameter/Reagent Typical Conditions & Rationale Yield Impact Reference
Chlorination Reagent & TemperaturePOCl₃, refluxed at 70-105 °C. Ensures conversion of the pyrimidinone to the more reactive 4-chloro derivative for subsequent substitutions.High[6][7]
Nucleophilic Substitution Solvent & TemperatureNMP, DMSO, or DMF at 100-130 °C. Polar aprotic solvents facilitate SₙAr reactions. Elevated temperatures are needed to overcome the activation energy.High[8]
Suzuki Coupling Catalyst & BasePd(dppf)Cl₂ with Na₂CO₃ or Cs₂CO₃. The choice of palladium catalyst, ligand, and base is crucial for efficient C-C bond formation.Moderate to High[6][7]
Workup Quenching/NeutralizationAddition of reaction mixture to ice/water, followed by neutralization with aq. NH₃ or NaHCO₃. Controls exotherm from POCl₃ hydrolysis and prevents acid-catalyzed side reactions.High[6][7]
Q3: What analytical techniques are essential for monitoring reaction progress and confirming the final product structure?

Proper analytical oversight is fundamental to successful synthesis.

A3: Recommended Analytical Workflow

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows for rapid visualization of the consumption of starting materials and the appearance of the product. Use a solvent system that gives good separation (Rf values between 0.2 and 0.8).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information during the reaction. It can confirm the mass of the desired product and detect key intermediates or byproducts, which is invaluable for troubleshooting.

  • Product Characterization and Purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product and key intermediates.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection at a wavelength like 254 nm.[5]

Q4: Are there any specific safety hazards I should be aware of during this synthesis?

Yes, the reagents and conditions used in this synthesis require strict adherence to safety protocols.

A4: Key Safety Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. Always handle POCl₃ in a certified chemical fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and have a suitable quenching plan in place.

  • Strong Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used in the nitration step. These are extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • High Temperatures: Many steps require heating to reflux. Use appropriate heating mantles or oil baths with temperature controllers and ensure glassware is free of defects. Do not heat sealed vessels unless they are specifically designed for high-pressure reactions.

  • Solvent Hazards: Handle flammable organic solvents in the fume hood and away from ignition sources. Be aware of the specific toxicity profiles of solvents like DMF and DMSO.

Part 3: Generalized Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of a 4-substituted-8-methoxypyrido[3,4-d]pyrimidine, based on common literature procedures.

Step 1: Synthesis of 4-chloro-8-methoxy-2-aminopyrido[3,4-d]pyrimidine (Key Intermediate)

This procedure is a composite of several literature reports and should be adapted and optimized for specific substrates.

  • Nitration & Isomer Separation: 2-amino-4-picoline is nitrated using a mixture of nitric acid and sulfuric acid. The resulting mixture of 3-nitro and 5-nitro isomers is then separated by silica gel column chromatography to isolate the desired 3-nitro isomer.[7]

  • Hydroxylation: The 2-amino group of the 3-nitro isomer is converted to a hydroxyl group using sodium nitrite in an acidic aqueous solution (Sandmeyer conditions).[7]

  • Cyclization: The intermediate is cyclized to form the 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-one. This is often achieved by heating with a reagent like chloroformamidine hydrochloride in a high-boiling solvent like dimethyl sulfone.[7]

  • Chlorination: The resulting pyrimidinone (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, ~10-20 eq). The mixture is heated to reflux (e.g., 105 °C) and stirred overnight.[7]

  • Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure (co-evaporating with toluene can help). The residue is then cautiously added to a mixture of ice and aqueous ammonia to neutralize the acid and precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. It is then purified by silica gel column chromatography (e.g., using a gradient of 0-100% EtOAc in hexane) to yield the pure 4-chloro intermediate.[7]

Step 2: Functionalization of the 4-Chloro Intermediate (Example: SₙAr with an Amine)

  • Reaction Setup: To a solution of the 4-chloro-8-methoxypyrido[3,4-d]pyrimidine intermediate (1.0 eq) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP), add the desired amine (1.5-2.0 eq) and a base such as triethylamine (Et₃N, ~5 eq).[8]

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-36 hours, monitoring progress by TLC or LC-MS.[8]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a gradient of 0-20% MeOH in DCM) to afford the final product.[7]

References

  • Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PLoS ONE, 9(4), e95803. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1938. [Link]

  • Bissy, V., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 701-726. [Link]

  • Cheeseman, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(45), 9144-9154. [Link]

  • Bissy, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Cheeseman, M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry, 61(19), 8614-8639. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • El-Mekkawy, A. I., et al. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(34), 21957-21981. [Link]

  • Sreeja, S., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences, 03(01). [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Bissy, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Zaitsev, A. V., et al. (2023). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 19, 818-827. [Link]

  • Liu, K., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005. [Link]

  • Lv, P-C., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 128956. [Link]

Sources

resolving NMR spectral overlap in 8-Methoxypyrido[3,4-d]pyrimidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the Analytical Chemistry Division . It addresses high-level spectral resolution challenges specific to the 8-Methoxypyrido[3,4-d]pyrimidine scaffold.

Topic: Resolving NMR Spectral Overlap & Assignment Ambiguities Audience: Senior Chemists, Spectroscopists, Drug Discovery Leads Status: Active

Core Challenge: The "Aromatic Thicket"

The 8-Methoxypyrido[3,4-d]pyrimidine scaffold presents a unique NMR challenge. The fusion of the electron-deficient pyrimidine and pyridine rings creates a highly deshielded aromatic zone (8.0 – 9.5 ppm). When functionalized with phenyl or benzyl groups (common in kinase inhibitor design), the signals for H2 , H5 , and H6 often collapse into a second-order "thicket" with substituent protons. Furthermore, the 8-methoxy singlet (~4.0 ppm) can be obscured by solvent satellites or aliphatic linkers.

This guide provides validated workflows to resolve these overlaps without resorting to expensive ultra-high-field instrumentation.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot distinguish the Pyridine H5/H6 doublets from my phenyl substituent signals."

Diagnosis: The pyridine ring protons (H5 and H6) in the pyrido[3,4-d]pyrimidine system typically appear between 7.5 and 8.5 ppm . If you have a phenyl group attached (e.g., at position 4), its protons often overlap perfectly with H5/H6, creating a deceptively simple multiplet that integrates to an incorrect number of protons.

Solution: The "Benzene-d6 Titration" Method Do not just switch solvents; titrate them. Aromatic solvents like Benzene-d6 induce Aromatic Solvent-Induced Shifts (ASIS) .[1] The


-cloud of benzene interacts preferentially with the electron-deficient pyrido-pyrimidine core, shifting its protons upfield significantly more than the protons of a pendant phenyl ring.
  • Why it works: The local magnetic anisotropy of benzene shields the scaffold protons (H5/H6) differently than the substituent protons due to steric accessibility and electronics.

  • Protocol: See Advanced Protocol A below.

Issue 2: "The 8-Methoxy singlet is buried under the water suppression signal or aliphatic multiplets."

Diagnosis: In wet DMSO-d6, the HDO signal (~3.33 ppm) can broaden or tail into the methoxy region (~4.0 ppm). Alternatively, if you have a benzyl linker, the CH2 signal may overlap with the OMe singlet.

Solution: 13C-Filtered Experiments (HSQC) The carbon chemical shift of the 8-methoxy group is highly characteristic (~54-56 ppm ). It is distinct from benzylic carbons (~40-50 ppm) or solvent impurities.

  • Action: Run a phase-sensitive 1H-13C HSQC .

  • Result: The OMe proton will correlate to a carbon at ~55 ppm. Even if the proton signal is buried in a 1D spectrum, the 2D cross-peak will be isolated in the carbon dimension.

Issue 3: "My spectra show broad, shapeless humps instead of sharp doublets."

Diagnosis: This scaffold often exhibits atropisomerism or restricted rotation if bulky substituents are present at C4. This leads to intermediate exchange on the NMR time scale, broadening signals.

Solution: Variable Temperature (VT) NMR

  • Action: Heat the sample to 350 K (in DMSO-d6) or 320 K (in CDCl3, if sealed properly).

  • Result: Higher thermal energy accelerates rotation, pushing the exchange into the "fast" regime. Signals will sharpen and coalesce, allowing for accurate integration and coupling constant (

    
    ) analysis.
    

Advanced Experimental Protocols

Protocol A: The Benzene-d6 Titration (ASIS)

Use this when aromatic overlap prevents accurate integration.

  • Preparation: Dissolve 5–10 mg of the compound in 500 µL of CDCl3 .

  • Reference Scan: Acquire a standard 1H NMR (8 scans). Note the chemical shifts of the overlapping region (e.g., 7.8–8.2 ppm).[2]

  • Titration Step 1: Add 50 µL of Benzene-d6 directly to the NMR tube. Shake well.

  • Acquisition: Acquire a spectrum.

  • Titration Step 2: Add another 100 µL of Benzene-d6. Acquire.

  • Analysis: Overlay the three spectra. The scaffold protons (H5/H6) will shift upfield (lower ppm) faster than the phenyl substituent protons.

    • Note: H2 (pyrimidine) is often the most acidic and may shift most dramatically or broaden if trace water is present.

Protocol B: The "Pure Shift" HSQC

Use this for de-cluttering the aromatic region without losing coupling information.

Standard HSQC collapses protons to the carbon dimension, but the proton dimension remains broad. Pure Shift HSQC (if available on your spectrometer) collapses the proton multiplets into singlets in the F2 dimension, effectively removing J-coupling broadening.

  • Pulse Sequence: Select hsqc_pureshift (Bruker) or equivalent.

  • Parameters: Set TD(F1) to 256 for high carbon resolution.

  • Processing: The resulting spectrum will show "singlets" for H5 and H6 in the 2D plane, making it trivial to separate them from overlapping phenyl multiplets.

Data Summary: Chemical Shift Fingerprint

The following table summarizes typical shift ranges for the 8-Methoxypyrido[3,4-d]pyrimidine core in DMSO-d6 vs. CDCl3.

Proton PositionAssignment

(DMSO-d6)

(CDCl3)
Multiplicity

-Coupling (Hz)
H2 Pyrimidine8.90 – 9.208.80 – 9.10Singlet-
H5 Pyridine8.10 – 8.407.90 – 8.20Doublet

H6 Pyridine7.60 – 7.907.40 – 7.70Doublet

8-OMe Methoxy4.00 – 4.104.05 – 4.15Singlet-
N-H Amine (if 2/4-NH)9.50 – 10.50Broad/VariableBroad SingletExchangeable

Note: Values are approximate and depend on substituents at positions 2 and 4. [1, 5]

Decision Logic & Workflow

The following diagram outlines the logical decision process for resolving spectral overlaps.

NMR_Resolution_Workflow Start Start: Spectral Overlap Detected Check_Solvent Is sample in CDCl3? Start->Check_Solvent Switch_DMSO Switch to DMSO-d6 (Polarity Change) Check_Solvent->Switch_DMSO No (in DMSO) Titration Perform Benzene-d6 Titration (ASIS) Check_Solvent->Titration Yes Check_Res Are peaks resolved? Switch_DMSO->Check_Res Titration->Check_Res Run_HSQC Run 1H-13C HSQC (Separate by Carbon) Check_Res->Run_HSQC No Final_Assign Final Assignment Check_Res->Final_Assign Yes Check_Broad Are peaks broad? Run_HSQC->Check_Broad Run_VT Run VT-NMR (320K - 350K) Check_Broad->Run_VT Yes Check_Broad->Final_Assign No Run_VT->Final_Assign

Caption: Decision matrix for selecting the optimal resolution strategy based on solvent and peak morphology.

Mechanistic Insight: Why ASIS Works Here

The success of the Benzene-d6 titration relies on the Aromatic Solvent-Induced Shift (ASIS) . The benzene solvent molecules form transient solvation complexes with the solute.

  • Electron Deficiency: The pyrido[3,4-d]pyrimidine core is highly

    
    -deficient (electron-poor).
    
  • Interaction: The electron-rich

    
    -cloud of benzene-d6 stacks face-to-face with the electron-poor heterocyclic core.
    
  • Shielding Cone: Protons located above or below the plane of the benzene ring (i.e., the scaffold protons H5/H6) experience the shielding region of benzene's magnetic anisotropy, moving them upfield (

    
    ).
    
  • Differentiation: Phenyl substituents, being electron-neutral or rich, interact less strongly or with different geometry, resulting in a smaller shift magnitude. This differential "velocity" of shifting peaks allows them to "walk away" from each other during titration. [3, 4]

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Solvent effects on nitrogen NMR chemical shifts. RSC Advances. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of CXCR2. MDPI Molecules. Available at: [Link][3]

Sources

Validation & Comparative

A Comparative Guide to 8-Methoxypyrido[3,4-d]pyrimidine and Quinazoline Inhibitors in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the choice of a core chemical scaffold is a critical decision point that profoundly influences a drug candidate's potency, selectivity, and overall therapeutic potential. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds: the well-established quinazolines and the emerging class of 8-methoxypyrido[3,4-d]pyrimidines. By synthesizing experimental data and mechanistic insights, we aim to illuminate the distinct advantages and applications of each chemical class.

Introduction to the Scaffolds: Foundational Architectures in Kinase Inhibition

Quinazoline and pyridopyrimidine derivatives are foundational scaffolds in modern medicinal chemistry, primarily recognized for their ability to function as ATP-competitive inhibitors of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]

  • Quinazoline: This scaffold, consisting of a pyrimidine ring fused to a benzene ring, is arguably one of the most successful frameworks for kinase inhibitors. Its rigid, planar structure provides an ideal anchor for engaging the adenine region of the ATP-binding pocket of many kinases. This has led to the development of numerous FDA-approved drugs, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[3][4][5]

  • Pyrido[3,4-d]pyrimidine: This scaffold is a bioisostere of quinazoline, where a pyridine ring replaces the benzene ring. This seemingly subtle change—the introduction of a nitrogen atom into the six-membered ring—alters the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement. The "8-methoxy" substitution refers to a specific functional group on this core, which can be critical for target engagement and pharmacokinetic properties. While less ubiquitous than quinazolines, pyridopyrimidines have emerged as highly potent inhibitors of specific and challenging kinase targets.[6][7][8]

Scaffolds cluster_Q Quinazoline Core cluster_P Pyrido[3,4-d]pyrimidine Core q_struct q_node Benzene fused to Pyrimidine p_struct p_node Pyridine fused to Pyrimidine

Caption: Core chemical structures of Quinazoline and Pyrido[3,4-d]pyrimidine.

Mechanism of Action and Target Selectivity: A Tale of Two Scaffolds

Both scaffolds primarily act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. However, their target profiles often diverge significantly, a direct consequence of their distinct structural and electronic features.

The Versatility of Quinazoline Inhibitors

The quinazoline core has proven to be a remarkably versatile template for inhibiting a wide array of protein kinases.[9]

  • EGFR and HER Family: Quinazolines are best known for their potent inhibition of EGFR. First-generation inhibitors like Gefitinib and Erlotinib, and second-generation irreversible inhibitors like Afatinib, all feature the 4-anilinoquinazoline core.[3][5] This substitution pattern perfectly orients the molecule within the ATP pocket, where the N1 and N3 atoms of the quinazoline ring form key hydrogen bonds with hinge residues like Met793.[3]

  • VEGFR, c-Met, and Multi-Targeted Inhibition: Beyond EGFR, quinazoline derivatives have been successfully developed as potent inhibitors of other crucial oncology targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[3] This adaptability has made them ideal candidates for designing multi-targeted inhibitors, a valuable strategy for overcoming drug resistance.

  • Non-Kinase Targets: The utility of the quinazoline scaffold extends beyond kinases, with derivatives showing inhibitory activity against targets such as dihydrofolate reductase (DHFR), tubulin polymerization, and breast cancer resistance protein (BCRP).[10][11]

The Specificity of Pyrido[3,4-d]pyrimidine Inhibitors

The pyridopyrimidine scaffold, particularly the [3,4-d] isomer, has been instrumental in developing highly selective inhibitors for targets that have been challenging for other chemotypes.

  • Monopolar Spindle 1 (MPS1) Kinase: A significant breakthrough for the pyrido[3,4-d]pyrimidine class has been the discovery of potent and selective inhibitors of MPS1 (also known as TTK), a key regulator of the spindle assembly checkpoint.[6][7][8] Overexpression of MPS1 is common in aneuploid cancer cells, making it an attractive therapeutic target.[6][8][12] The inhibitor BOS172722, which is based on this scaffold, has entered clinical trials for triple-negative breast cancer.[1][8] Molecular modeling shows that these inhibitors form stable hydrogen bonds with residues like G605 and K529 in the MPS1 active site.[6][12]

  • Other Emerging Targets: Research has expanded the scope of this scaffold to other kinases, including extracellular signal-regulated kinase 2 (Erk2) and as antagonists for the chemokine receptor CXCR2, demonstrating its growing importance in drug discovery.[13][14]

  • Overlapping Targets (EGFR): While less common, pyridopyrimidines have also been designed as EGFR inhibitors, providing a direct point of comparison with quinazolines and highlighting the potential for scaffold-hopping strategies to modulate selectivity and overcome resistance.[15][16]

Targets cluster_targets Primary Kinase Targets Quinazoline Quinazoline Inhibitors EGFR EGFR/HER Family Quinazoline->EGFR Well-Established VEGFR VEGFR Quinazoline->VEGFR cMet c-Met Quinazoline->cMet Pyridopyrimidine 8-Methoxypyrido[3,4-d]pyrimidine Inhibitors Pyridopyrimidine->EGFR Emerging MPS1 MPS1 (TTK) Pyridopyrimidine->MPS1 Highly Selective Erk2 Erk2 Pyridopyrimidine->Erk2

Caption: Primary kinase targets for Quinazoline and Pyrido[3,4-d]pyrimidine inhibitors.

Comparative Performance: A Data-Driven Analysis

The ultimate value of a scaffold is determined by its performance in biochemical and cellular assays. The following tables summarize representative experimental data, providing a quantitative comparison of potency (IC50 values).

Table 1: Comparative Potency against Receptor Tyrosine Kinases (EGFR & VEGFR)
Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Quinazoline 4-Phenoxyquinazoline Derivative 6EGFR64.8[3]
Quinazoline Quinazoline Derivative 12EGFRT790M72.8[3]
Quinazoline Quinazoline Derivative 22aVEGFR-260.0[3]
Quinazoline Quinazoline Derivative 23c-Met52.0[3]
Pyrido[3,4-d]pyrimidine Indazolylamino-pyridopyrimidine 3BEGFRData Presented[15]

Note: Specific IC50 values for pyridopyrimidine-based EGFR inhibitors are less frequently published in direct comparative studies, but their activity is established.

Table 2: Comparative Potency against Other Key Kinases (MPS1 & PI3K)
Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrido[3,4-d]pyrimidine BOS172722MPS1Highly Potent[8]
Pyrido[3,4-d]pyrimidine Compound from Hybridization ApproachMPS11.0[7]
Quinazoline Selenium-containing quinazoline 41PI3Kδ1.13[3]
Quinazoline Quinazoline-based dual inhibitor 4PI3Kα0.7[4]

Analysis of Performance Data: The data clearly illustrates the strengths of each scaffold. Quinazolines exhibit broad and potent activity against a range of well-validated receptor tyrosine kinases like EGFR and VEGFR.[3] In contrast, the pyrido[3,4-d]pyrimidine scaffold has been optimized to yield inhibitors of exceptional potency and selectivity for MPS1, a target where quinazolines are not prominently featured.[7][8]

Experimental Design: Rationale and Protocols

The discovery and optimization of these inhibitors rely on robust and reproducible experimental protocols. The choice to pursue either a quinazoline or pyridopyrimidine scaffold is often driven by the initial screening campaign and the specific structural features of the target kinase's ATP-binding pocket. The introduction of the pyridine nitrogen in the pyridopyrimidine scaffold, for instance, provides a new hydrogen bond acceptor/donor site that can be exploited to achieve selectivity over other kinases.

Standard Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common and powerful method for determining the IC50 value of a test compound against a target kinase. The causality is clear: a potent inhibitor will prevent the kinase from phosphorylating its substrate, leading to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., MPS1, EGFR) to the desired working concentration in Kinase Buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP at 2x the final desired concentration.

    • Prepare a serial dilution of the test inhibitor (e.g., 8-methoxypyrido[3,4-d]pyrimidine or quinazoline derivative) in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add 2.5 µL of the diluted test inhibitor.

    • Add 2.5 µL of the diluted kinase solution to all wells.

    • Initiate the phosphorylation reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. The antibody specifically recognizes the phosphorylated substrate, and the streptavidin binds to the biotin tag.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Workflow start Start: Prepare Reagents prep_inhibitor 1. Serially Dilute Inhibitor start->prep_inhibitor add_kinase 2. Add Kinase to Plate prep_inhibitor->add_kinase initiate_rxn 3. Add Substrate/ATP (Initiate Reaction) add_kinase->initiate_rxn incubation 4. Incubate at RT initiate_rxn->incubation stop_rxn 5. Add HTRF Detection Reagents (Stop Reaction) incubation->stop_rxn read_plate 6. Read Plate on HTRF Reader stop_rxn->read_plate analyze 7. Calculate Ratio & Plot Data read_plate->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for a typical HTRF kinase inhibition assay.

Conclusion and Future Directions

The choice between an 8-methoxypyrido[3,4-d]pyrimidine and a quinazoline scaffold is a strategic one, guided by the specific therapeutic target and desired selectivity profile.

  • Quinazolines remain the undisputed workhorse for established targets like EGFR and VEGFR, boasting a wealth of historical data and a proven track record in clinically approved drugs. Their synthetic tractability and well-understood structure-activity relationships make them a reliable starting point for many kinase-focused projects.

  • 8-Methoxypyrido[3,4-d]pyrimidines represent a more specialized tool, offering a pathway to highly potent and selective inhibitors for challenging targets like MPS1, where traditional scaffolds may have failed. The strategic placement of a nitrogen atom in the core ring system provides unique interaction opportunities, allowing medicinal chemists to achieve selectivity profiles that are distinct from the quinazoline class.

For drug development professionals, the decision is not about which scaffold is "better," but which is "fitter" for the purpose. For programs targeting well-known oncogenic drivers like EGFR, the quinazoline scaffold is a logical and powerful choice. For novel or difficult-to-drug targets where unique binding interactions are required to achieve selectivity, the 8-methoxypyrido[3,4-d]pyrimidine scaffold offers a compelling and increasingly validated alternative. The continued exploration of both scaffolds will undoubtedly lead to the next generation of targeted therapies.

References

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Chen, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI.
  • Cividino, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar.
  • Kaur, R., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Cividino, M., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.
  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed.
  • Unknown Author. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • Chen, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI.
  • Various Authors. (n.d.). Quinazoline – Knowledge and References. Taylor & Francis.
  • Thakur, G., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Chen, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1. MDPI.
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
  • Hinkle, A. R., et al. (2001). Indazolylamino quinazolines and pyridopyrimidines as inhibitors of the EGFr and C-erbB-2. PubMed.
  • Kumar, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.
  • El-Gamal, M. I., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC.
  • Unknown Author. (2023). In-Silico Evaluation, Chemical Reactivity, and Covalent Docking Study of Various Quinazolines and Pyridopyrimidines as Inhibitors for the Epidermal Growth Factor Receptor. Taylor & Francis.

Sources

A Comparative Guide to the Bioactivity of 8-Methoxy and 8-Chloro Pyrido[3,4-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic functionalization of this core is paramount in modulating potency, selectivity, and pharmacokinetic properties. Among the various substitution patterns, modifications at the 8-position have proven to be critical in defining the therapeutic application of these molecules. This guide provides an in-depth, objective comparison of two key C8-substituted analogs: the 8-methoxy and the 8-chloro pyrido[3,4-d]pyrimidines. While direct head-to-head biological data for these two specific analogs against the same target is not extensively documented in a single study, a comparative analysis of their synthetic utility and the bioactivity of the compound libraries they enable offers invaluable insights for researchers in drug development.

The 8-Methoxy Pyrido[3,4-d]pyrimidine: A Scaffold for Potent Anticancer Agents

The 8-methoxy pyrido[3,4-d]pyrimidine core has been successfully utilized as a foundational scaffold in the development of novel anticancer agents. The presence of the methoxy group at the C8-position appears to be conducive to potent cytotoxic activity, particularly when combined with diverse substitutions at the C4-position.

A notable study showcases the synthesis of a series of 4-substituted 2-amino-8-methoxy-pyrido[3,4-d]pyrimidines, which were evaluated for their anticancer properties against a panel of 60 human cancer cell lines.[1] The key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, serves as a versatile precursor for introducing a variety of functionalities at the C4-position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[1]

Biological Performance of 8-Methoxy Derivatives

The resulting 8-methoxy pyrido[3,4-d]pyrimidine derivatives exhibited significant and selective cytotoxic activity against several cancer cell lines, with a particular emphasis on breast and renal cancer cell lines. The data underscores the potential of the 8-methoxy scaffold in generating compounds with promising therapeutic windows.

Compound ID4-SubstituentMean GI50 (µM)Cell Line Selectivity
12a 4-methoxyphenyl>100Not Selective
12b 3,4,5-trimethoxyphenyl1.9Breast, Renal
12c 4-(dimethylamino)phenyl3.2Leukemia
12d furan-2-yl12.6Not Selective
12e thiophen-2-yl8.9Breast
13a 4-fluorobenzylamino21.4Not Selective
13b 4-methoxybenzylamino15.8Breast

Data synthesized from the study on novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1]

The 8-Chloro Pyrido[3,4-d]pyrimidine: A Versatile Intermediate for Kinase and Epigenetic Modulators

In contrast to the 8-methoxy analog, the 8-chloro pyrido[3,4-d]pyrimidine core is more frequently employed as a strategic synthetic intermediate rather than a final bioactive compound. The chloro group at the C8-position acts as an excellent leaving group, making it a versatile handle for introducing a wide array of substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This synthetic flexibility has been exploited in the discovery of potent inhibitors of several important drug targets, including kinases and histone demethylases.

For instance, the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine has been a key building block in the development of inhibitors for Monopolar Spindle Kinase 1 (MPS1), a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[2] Similarly, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one has served as a crucial intermediate in the synthesis of potent inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases, which are epigenetic targets implicated in cancer.[3][4]

The rationale behind this approach is that the 8-position often points towards the solvent-exposed region of the binding pocket of these enzymes, allowing for the introduction of larger, more complex chemical moieties to enhance potency and selectivity.

Comparative Analysis: A Tale of Two Scaffolds

Feature8-Methoxy Pyrido[3,4-d]pyrimidines8-Chloro Pyrido[3,4-d]pyrimidines
Primary Role Core scaffold of bioactive compoundsVersatile synthetic intermediate
Synthetic Utility Stable core for modifications at other positionsReactive handle for diversification at C8
Biological Applications Primarily explored as anticancer agentsPrecursor to a broad range of enzyme inhibitors (kinases, epigenetic targets)
SAR Implications Methoxy group (electron-donating) may influence binding and ADME properties of the final compound.Chloro group (electron-withdrawing) facilitates synthesis; its influence on the final compound's bioactivity is indirect.

Experimental Protocols

Synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

A key intermediate for 8-methoxy derivatives can be synthesized in a multi-step sequence starting from 2-amino-4-picoline.[1]

  • Nitration: 2-amino-4-picoline is nitrated with nitric acid in concentrated sulfuric acid to yield 4-methyl-3-nitropyridin-2-amine.

  • Hydroxylation: The 2-amino group is converted to a hydroxyl group using sodium nitrite.

  • Chlorination, Carboxylation, and Reduction: A sequence of chlorination, carboxylation, and reduction reactions affords the precursor for cyclization.

  • Cyclocondensation: The resulting aminopyridine is condensed with chloroformamidine hydrochloride to form the pyrimidine ring.

  • Methoxylation and Chlorination: The chloro group at C8 is replaced with a methoxy group, followed by treatment with phosphorous oxychloride to install the chloro group at C4, yielding the final intermediate.

A 2-amino-4-picoline B 4-methyl-3-nitropyridin-2-amine A->B Nitration C Cyclization Precursor B->C Multi-step modification D 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine C->D Cyclocondensation & Functionalization

Caption: Synthetic workflow for the 8-methoxy intermediate.

Synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

This versatile intermediate for 8-chloro derivatives can be prepared from 2-amino-3-cyanopyridine.[5]

  • Thiourea Condensation: 2-amino-3-cyanopyridine is reacted with thiourea to form the pyrimidine ring.

  • Methylation: The resulting thiol is methylated, typically with methyl iodide.

  • Sandmeyer Reaction: A Sandmeyer reaction is employed to introduce the chloro group at the 8-position.

A 2-amino-3-cyanopyridine B Pyrido[3,4-d]pyrimidine-2-thiol A->B Thiourea condensation C 2-(methylthio)pyrido[3,4-d]pyrimidine B->C Methylation D 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine C->D Sandmeyer Reaction

Caption: Synthetic workflow for the 8-chloro intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.

Conclusion

The 8-methoxy and 8-chloro pyrido[3,4-d]pyrimidines represent two distinct, yet equally valuable, strategic platforms in the pursuit of novel therapeutics. The 8-methoxy scaffold has demonstrated its utility as a core component of potent anticancer agents, where the methoxy group itself is retained in the final active molecule. Conversely, the 8-chloro scaffold serves as a versatile synthetic linchpin, enabling rapid library generation and exploration of structure-activity relationships at the 8-position for a diverse range of biological targets, including kinases and epigenetic modulators. The choice between these two scaffolds is therefore not a matter of superior intrinsic bioactivity, but rather a strategic decision guided by the specific drug discovery campaign, the target class, and the desired synthetic strategy. Understanding the distinct roles and advantages of each is crucial for medicinal chemists aiming to leverage the full potential of the pyrido[3,4-d]pyrimidine scaffold.

References

  • Ren, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(6), 803-808. Available at: [Link]

  • Ren, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC, PMCID: PMC4052796. Available at: [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. Available at: [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. PubMed, 26741168. Available at: [Link]

  • van Eis, M. J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3950-3965. Available at: [Link]

  • van Eis, M. J., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(43), 8685-8698. Available at: [Link]

Sources

Spectroscopic Identification of 8-Methoxypyrido[3,4-d]pyrimidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic framework for identifying 8-Methoxypyrido[3,4-d]pyrimidine and distinguishing it from its structural isomers. The protocol integrates 1H NMR coupling analysis, 2D NMR (NOESY/HSQC), and mass spectrometry to ensure structural certainty in drug discovery workflows.

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibition and receptor antagonism (e.g., CXCR2 antagonists, RIPK3 inhibitors). However, the synthesis of substituted derivatives—specifically 8-methoxypyrido[3,4-d]pyrimidine —is prone to regioisomeric ambiguity. Depending on the cyclization precursor and conditions, three primary isomeric classes can arise:

  • Core Regioisomers: Formation of pyrido[4,3-d] or pyrido[2,3-d] systems instead of the target [3,4-d].

  • Substituent Regioisomers: Misplacement of the methoxy group (e.g., 6-methoxy vs. 8-methoxy).

This guide provides a self-validating spectroscopic protocol to definitively confirm the 8-methoxypyrido[3,4-d]pyrimidine structure, utilizing the distinct spin-spin coupling constants (


) and Nuclear Overhauser Effects (NOE) characteristic of the 3,4-fused system.

Structural Landscape & Isomer Definition

To interpret spectra accurately, one must visualize the atomic connectivity. The critical distinction lies in the position of the pyridine nitrogen relative to the bridgehead and the methoxy substituent.

The Target vs. The Imposters
Feature8-Methoxy[3,4-d] (Target)6-Methoxy[3,4-d] (Isomer A)8-Methoxy[4,3-d] (Isomer B)
Pyridine N Position N-7N-7N-6
Methoxy Position C-8C-6C-8
Proton Environment H5, H6 (Adjacent)H5, H8 (Isolated)H5, H7 (Isolated)
Expected Coupling Ortho Doublets (

Hz)
Singlets Singlets
Structural Visualization

The following diagram illustrates the connectivity differences that drive the spectroscopic signatures.

Isomers Target TARGET: 8-Methoxypyrido[3,4-d] (N at 7, OMe at 8) Key: H5/H6 Ortho Coupling Iso1 ISOMER A: 6-Methoxypyrido[3,4-d] (N at 7, OMe at 6) Key: H5/H8 Singlets Target->Iso1 Substituent Isomerism Iso2 ISOMER B: Pyrido[4,3-d] Core (N at 6) Key: Different Core Topology Target->Iso2 Scaffold Isomerism

Figure 1: Structural relationship between the target 8-methoxy scaffold and common regioisomers.

Comparative Spectroscopic Data

The following data summarizes the expected shifts and signals for the target molecule compared to its closest isomer.

Table 1: NMR & MS Fingerprint Comparison
Parameter8-Methoxypyrido[3,4-d]pyrimidine (Target)6-Methoxypyrido[3,4-d]pyrimidine (Isomer)
1H NMR (Pyridine Ring) Two Doublets (

7.2–8.5 ppm)

Hz
Two Singlets No ortho coupling detected
1H NMR (Methoxy) Singlet (

4.0–4.1 ppm)
Singlet (

3.8–4.0 ppm)
NOE Correlation No strong NOE between OMe and Ring Protons (OMe is isolated by N7)Strong NOE between OMe and H5 (Spatial proximity)
13C NMR (C-OMe)

~167 ppm (Deshielded by N7 and O)

~160–164 ppm
Mass Spec (ESI) [M+H]+ matches formula[M+H]+ matches formula (Indistinguishable by MS alone)

Critical Insight: Mass spectrometry cannot distinguish these regioisomers as they share the exact molecular weight. NMR is the mandatory validation tool.

Detailed Experimental Protocol

Synthesis & Isolation Context

Note: This protocol assumes the isolation of the intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine or a similar derivative, a common checkpoint in drug synthesis.

  • Precursor Selection: Ensure the starting material is 3-amino-2-methoxyisonicotinic acid (or aldehyde). Use of 4-amino-nicotinic derivatives will yield the [4,3-d] isomer.

  • Cyclization: Standard cyclization with urea or formamide at 180°C.

  • Purification: Flash chromatography (MeOH/DCM gradient). Isomers often have distinct Rf values due to the difference in nitrogen accessibility.

NMR Characterization Workflow (The "Decision Tree")

This self-validating workflow ensures no isomer is misidentified.

Workflow Start Isolate Candidate Solid HNMR Step 1: 1H NMR (DMSO-d6) Focus: Aromatic Region (7.0-9.0 ppm) Start->HNMR Check1 Are Pyridine Protons Doublets (J ~5Hz)? HNMR->Check1 Yes Likely [3,4-d] Core (H5/H6 adjacent) Check1->Yes Yes No Singlets Observed Check1->No No NOE Step 2: 1D NOE / NOESY Irradiate OMe Signal (~4.0 ppm) Yes->NOE NoPath Suspect 6-Methoxy Isomer or [4,3-d] Core No->NoPath Check2 Enhancement of Aromatic Proton? NOE->Check2 ResultA CONFIRMED: 6-Methoxy Isomer (OMe is close to H5) Check2->ResultA Yes (Strong NOE) ResultB CONFIRMED: 8-Methoxy Target (OMe is isolated from ring protons) Check2->ResultB No (Weak/Null NOE)

Figure 2: Decision tree for spectroscopic validation.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

  • Why DMSO? It prevents aggregation of the planar heteroaromatic rings, ensuring sharp peaks for coupling analysis.

Step 2: 1H NMR Acquisition

  • Parameter: Acquire at least 16 scans with a relaxation delay (d1) > 2.0s to ensure integration accuracy.

  • Analysis:

    • Locate the Pyrimidine H2 singlet (typically most downfield, ~9.0 ppm).

    • Locate the Pyridine protons (H5 and H6).

    • Pass Criteria: You must observe two doublets with

      
       Hz. This confirms the protons are ortho (adjacent), validating the 5,6-unsubstituted [3,4-d] core.
      

Step 3: NOE Experiment (Crucial for Regiochemistry)

  • Setup: Perform a 1D Selective NOE or 2D NOESY.

  • Excitation: Irradiate the O-Methyl singlet at ~4.0 ppm.

  • Interpretation:

    • Target (8-OMe): The OMe group is flanked by N7 and the bridgehead C8a. Neither has a proton. Expect NO enhancement (or negligible enhancement) of the aromatic ring protons.

    • Isomer (6-OMe): The OMe group is adjacent to C5-H. Expect strong enhancement of the H5 signal.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI Molecules. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Available at: [Link]

A Comparative Guide to Establishing Reference Standards for 8-Methoxypyrido[3,4-d]pyrimidine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology.[1][2][3][4] 8-Methoxypyrido[3,4-d]pyrimidine is a key intermediate and derivative within this class, making its quality paramount for consistent and reliable research and drug development outcomes.[1] The foundation of any robust quality control (QC) program is a well-characterized reference standard, the benchmark against which all production batches of a substance are measured.

This guide provides an in-depth comparison of methodologies for establishing and qualifying a reference standard for 8-Methoxypyrido[3,4-d]pyrimidine. We will explore the critical decision between developing an in-house primary standard versus procuring a commercial certified reference material (CRM), supported by detailed experimental protocols and validation insights. This document is intended for researchers, analytical scientists, and quality assurance professionals engaged in the development of pharmaceuticals involving this heterocyclic entity.

The Central Role of a Reference Standard in Quality Control

A reference standard is a highly purified and extensively characterized material that serves as a measurement base for assessing the identity, strength, quality, and purity of a substance. According to the International Council for Harmonisation (ICH) guidelines, reference standards are critical for the control of drug substances and products.[5] For a molecule like 8-Methoxypyrido[3,4-d]pyrimidine, which is not currently listed in major pharmacopeias (e.g., USP, EP), the responsibility falls upon the developer to establish a reliable standard.

The primary decision point for a development team is whether to qualify a high-purity batch of their own synthesized material as an "in-house" primary standard or to purchase a pre-qualified CRM from a specialized vendor.

Comparative Analysis: In-House Standard vs. Commercial CRM

The choice between these two paths involves a trade-off between control, cost, and speed. The optimal decision depends on the stage of development, available resources, and long-term program goals.

FeatureIn-House Primary StandardCommercial Certified Reference Material (CRM)
Control & Characterization Full control over the material's history, synthesis, and characterization. Data package is entirely self-generated.Characterization is performed by the vendor. The end-user relies on the provided Certificate of Analysis (CoA).
Traceability Traceability is established by the developer through rigorous analytical work.Often traceable to national or international standards (e.g., NIST, USP), providing metrological authority.
Cost High initial cost in terms of analyst time, instrument usage, and consumption of high-purity material. Lower long-term cost if large quantities are needed.High per-milligram cost. Can be more economical for small quantities or infrequent use.
Speed & Availability Time-consuming process requiring extensive analytical work and documentation (can take weeks to months).Immediately available for purchase, accelerating initial QC method development.
Expertise Required Requires significant in-house analytical expertise in structure elucidation, chromatography, and physical property testing.Minimal in-house expertise required to utilize the standard; the analytical burden is on the supplier.
Best For Late-stage development, commercial manufacturing, and when the substance is a core, long-term asset.Early-stage R&D, initial method validation, and as a secondary or qualifying standard against an in-house primary.

Workflow for Reference Standard Qualification

The qualification of a reference standard is a systematic process to confirm its structure and determine its purity and potency with a high degree of confidence.

Reference_Standard_Qualification_Workflow cluster_selection Phase 1: Candidate Selection cluster_characterization Phase 2: Comprehensive Characterization cluster_assignment Phase 3: Potency Assignment & Documentation Start Select High-Purity Batch (e.g., >99% by HPLC) InitialScreen Initial Screening: - HPLC Purity - 1H NMR - LC-MS Start->InitialScreen Identity Structural Identity - 1H NMR, 13C NMR - High-Resolution MS - FTIR/ATR InitialScreen->Identity Passes Initial Checks Purity Purity Profile - Orthogonal HPLC/UPLC - Residual Solvents (GC-HS) - Water Content (Karl Fischer) - Inorganic Impurities (ROI/TGA) Identity->Purity Assay Assign Potency (Assay) - Mass Balance Calculation - Quantitative NMR (qNMR) Purity->Assay CoA Generate Certificate of Analysis (CoA) Assay->CoA Release Release as Primary Reference Standard CoA->Release

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Protocols for Qualification

The following protocols represent a robust, self-validating system for characterizing a candidate batch of 8-Methoxypyrido[3,4-d]pyrimidine.

Identity Confirmation

The goal is to unequivocally confirm that the material has the correct chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: Provides definitive information on the molecular structure, including the connectivity of atoms and proton/carbon environments. The chemical shifts and coupling constants serve as a unique fingerprint. Published spectral data can be used for comparison.[1][6]

    • Protocol (¹H NMR):

      • Accurately weigh ~5 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire the spectrum on a ≥400 MHz spectrometer.

      • Process the data, referencing the solvent peak.

      • Compare the observed chemical shifts, multiplicities, and integrations with the theoretical structure of 8-Methoxypyrido[3,4-d]pyrimidine.

    • Protocol (¹³C NMR):

      • Use a more concentrated sample (~20-30 mg) and acquire a proton-decoupled spectrum.

      • Confirm the number of unique carbon signals matches the structure.

  • Mass Spectrometry (MS):

    • Rationale: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the elemental composition, offering a very high degree of confidence in the molecular formula.

    • Protocol (LC-HRMS):

      • Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., Methanol/Water).

      • Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

      • Observe the [M+H]⁺ ion and compare the measured mass to the theoretical exact mass. The mass error should be <5 ppm.

Purity Assessment

Purity is not a single measurement but a composite of results from multiple orthogonal techniques.

  • Chromatographic Purity by HPLC/UPLC:

    • Rationale: This is the primary technique for detecting and quantifying organic impurities, including process-related impurities (e.g., starting materials, intermediates like 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine) and degradation products.[1][7] Using two different, or "orthogonal," methods provides confidence that no impurities are co-eluting with the main peak.

    • Protocol (Example Method 1 - Reverse Phase):

      • Column: C18, 2.1 x 100 mm, 1.8 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% to 95% B over 10 minutes.

      • Flow Rate: 0.4 mL/min.

      • Detection: UV at 254 nm and 280 nm.

      • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area should be <2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

      • Analysis: Prepare the sample at ~0.5 mg/mL. Report purity by area percent, and identify any impurities exceeding the reporting threshold (e.g., 0.05%).

  • Residual Solvents by Headspace Gas Chromatography (GC-HS):

    • Rationale: To quantify volatile organic solvents used during the final crystallization or purification steps. This is a standard safety and quality requirement.

    • Protocol:

      • Accurately weigh ~100 mg of the standard into a headspace vial.

      • Add a suitable diluent (e.g., DMSO).

      • Analyze using a GC-FID system with a headspace autosampler, according to standard methods like USP <467>.

      • Quantify any detected solvents against a calibrated standard.

  • Water Content by Karl Fischer Titration:

    • Rationale: Water is a common impurity that affects the true concentration of the substance. Accurate determination is essential for the mass balance calculation.

    • Protocol:

      • Use a coulometric or volumetric Karl Fischer titrator.

      • Accurately weigh a suitable amount of the standard and add it to the titration cell.

      • Perform the titration in triplicate. The RSD should be <10%.

  • Inorganic Impurities (Sulphated Ash / Residue on Ignition):

    • Rationale: Measures the amount of non-volatile inorganic material (e.g., residual catalysts, salts).

    • Protocol:

      • Accurately weigh ~1 g of the substance into a crucible.

      • Ignite gently until charred, then add sulfuric acid and ignite at 600 ± 50 °C until all black particles have disappeared.

      • Cool in a desiccator and weigh. The result is expressed as a weight percentage.

Assay (Potency) Assignment

The final step is to assign a potency value to the standard, which accounts for all measured impurities.

  • Mass Balance Approach:

    • Rationale: This is the most common method for assigning potency to a primary standard. It assumes that the sum of the main component and all impurities equals 100%. The assay value is calculated by subtracting the percentages of all identified impurities from 100%.

    • Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Hypothetical Data Comparison

The table below illustrates how data from these experiments would be presented on a Certificate of Analysis for two different candidate batches, leading to the selection of Batch A as the primary reference standard.

TestAcceptance CriteriaBatch A ResultBatch B ResultConclusion
Appearance White to off-white solidConformsConformsBoth acceptable
¹H NMR Conforms to structureConformsConformsBoth acceptable
HRMS [M+H]⁺ < 5 ppm mass error1.2 ppm1.5 ppmBoth acceptable
HPLC Purity ≥ 99.5%99.85%99.61%Batch A is higher purity
Largest Impurity ≤ 0.10%0.08%0.22%Batch B fails
Water Content ≤ 0.5%0.11%0.15%Both acceptable
Residual Solvents All below limitsConformsConformsBoth acceptable
Sulphated Ash ≤ 0.1%0.03%0.04%Both acceptable
Assay (Mass Balance) Report Value99.71% 99.42% Batch A selected

Decision Logic for Sourcing Standards

The following decision tree can guide a team on the most appropriate sourcing strategy.

Sourcing_Decision_Tree Start Need Reference Standard for 8-Methoxypyrido[3,4-d]pyrimidine CheckCommercial Is a traceable CRM available from a reputable vendor? Start->CheckCommercial DevStage What is the development stage? CheckCommercial->DevStage No BuyCRM Action: Purchase Commercial CRM (Fastest, for early-stage work) CheckCommercial->BuyCRM Yes LongTerm Is this a long-term, critical program material? DevStage->LongTerm Late Stage (Clinical/Commercial) Hybrid Action: Buy CRM for initial work, plan to qualify in-house standard later DevStage->Hybrid Early Stage (Pre-clinical) QualifyInHouse Action: Qualify In-House Standard (Best control, for late-stage/commercial) LongTerm->QualifyInHouse Yes LongTerm->Hybrid No

Caption: Decision tree for sourcing a reference standard.

Conclusion

Establishing a high-quality reference standard for 8-Methoxypyrido[3,4-d]pyrimidine is a non-negotiable prerequisite for any successful research or development program. While commercial CRMs offer speed and convenience for early-stage activities, the qualification of an in-house primary standard provides unparalleled control, characterization, and long-term value for advanced clinical and commercial manufacturing. By employing a suite of orthogonal analytical techniques—from chromatography and spectroscopy to titrimetry—a comprehensive profile of the standard can be established. This ensures the identity, purity, and potency are known with the high degree of certainty required to make critical decisions about the quality of all subsequent material batches, ultimately safeguarding the integrity of the final product.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). National Library of Medicine. Retrieved February 13, 2024, from [Link]

  • 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one. (n.d.). BuyersGuideChem. Retrieved February 13, 2024, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI. Retrieved February 13, 2024, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia. Retrieved February 13, 2024, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved February 13, 2024, from [Link]

  • Guidance for Industry M4Q: The CTD-Quality. (2001). Food and Drug Administration. Retrieved February 13, 2024, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • 8(9)-Methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2-(12H)-one (Mixture of Regioisomers). (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. Retrieved February 13, 2024, from [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Pyronaridine Tetraphosphate-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • The Impact of N-nitrosamine Impurities on Clinical Drug Development. (n.d.). Celerion. Retrieved February 13, 2024, from [Link]

Sources

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 8-Methoxypyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The exploration of compounds like 8-Methoxypyrido[3,4-d]pyrimidine, a member of the pyridopyrimidine class of heterocyclic compounds, holds significant promise.[1][2] This class is of considerable pharmacological interest due to its broad spectrum of biological activities, including potential anticancer properties.[1] However, the potential of such compounds is intrinsically linked to our ability to handle them with the utmost care and precision. This guide provides a detailed protocol for the safe handling, use, and disposal of 8-Methoxypyrido[3,4-d]pyrimidine, ensuring both the integrity of your research and the safety of all laboratory personnel.

I. Hazard Assessment and Risk Mitigation

Given that new chemical entities have limited toxicological data, a conservative approach to safety is paramount. The primary risks associated with handling powdered heterocyclic compounds include inhalation of airborne particles, dermal contact, and eye exposure.[7][8] Ingestion is also a potential route of exposure, emphasizing the need for strict personal hygiene protocols.[7]

Key Potential Hazards:

  • Inhalation: May cause respiratory irritation.[7]

  • Skin Contact: May cause skin irritation.[9]

  • Eye Contact: May cause serious eye irritation.[8][9]

  • Ingestion: May be harmful if swallowed.[8][10]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling 8-Methoxypyrido[3,4-d]pyrimidine.[11]

All handling of 8-Methoxypyrido[3,4-d]pyrimidine solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood provides a controlled environment that captures and exhausts airborne contaminants.

The following table outlines the minimum required PPE for handling 8-Methoxypyrido[3,4-d]pyrimidine.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. For compounds with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is a recommended alternative.[12] Gloves should be inspected for any signs of degradation or puncture before use and changed every 30 minutes or immediately if contamination is suspected.[4][13]
Eyes/Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders.[11] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[11]
Body Flame-resistant laboratory coat.A fully buttoned, flame-resistant lab coat provides a barrier against splashes and skin contact.[12]
Respiratory Use in a well-ventilated area is crucial.[12]If there is a risk of aerosol generation that cannot be controlled within a fume hood, a properly fitted NIOSH-approved respirator is necessary.[12]
Feet Closed-toe and closed-heel shoes.Shoes must fully cover the feet to protect against spills.[12]

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[12]

Visualizing Your PPE Workflow

To aid in the consistent application of these safety measures, the following workflow diagram illustrates the decision-making process for PPE selection and use.

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Disposal cluster_decon Decontamination start Begin Work with 8-Methoxypyrido[3,4-d]pyrimidine fume_hood Work within a Chemical Fume Hood start->fume_hood don_ppe Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat fume_hood->don_ppe handle_compound Handle Compound don_ppe->handle_compound dispose_waste Dispose of Waste in Designated Containers handle_compound->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Work Complete wash_hands->end

Caption: PPE Workflow for Handling 8-Methoxypyrido[3,4-d]pyrimidine.

III. Operational and Disposal Plans

A comprehensive safety strategy extends beyond personal protection to include proper handling and disposal procedures.

  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to contain any airborne powder.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All spill cleanup materials should be treated as hazardous waste.[12]

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with 8-Methoxypyrido[3,4-d]pyrimidine, including gloves, weigh boats, and contaminated absorbent materials, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[5]

  • Sharps: Any needles or other sharps used for transfers must be disposed of in a designated sharps container.[14]

  • Decontamination: All glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[15] For many research chemicals, high-temperature incineration is the required final step of disposal.[16]

IV. Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Always have the Safety Data Sheet for a related compound or this guide readily available for emergency responders.

By adhering to these rigorous safety protocols, you can confidently advance your research with 8-Methoxypyrido[3,4-d]pyrimidine, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the integrity of your work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-.
  • ChemicalBook. (n.d.).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (n.d.).
  • Chemos GmbH & Co.KG. (2019, June 11).
  • Thermo Fisher Scientific. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine.
  • Creative Proteomics. (2024, September 18).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • Thermo Fisher Scientific. (2025, September 18).
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • TCI Chemicals. (2025, September 8).
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Echemi. (n.d.).
  • MDPI. (2023, October 27).
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC.
  • Heterocyclic Compounds: A Study of its Biological Activity. (2024, December 23).
  • McNeil Group. (2022, January 5).
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2013, October 15). PubMed.
  • US EPA. (2025, October). 4-Chloro-2-methylpyrido[3,4-d]pyrimidine - Hazard.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.